molecular formula C10H9NS B182472 5-Phenylthiophen-2-amine CAS No. 14770-85-5

5-Phenylthiophen-2-amine

Cat. No.: B182472
CAS No.: 14770-85-5
M. Wt: 175.25 g/mol
InChI Key: RKBJFUYQLLNSII-UHFFFAOYSA-N
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Description

5-Phenylthiophen-2-amine is a synthetic compound belonging to the class of phenylthiophenes It is characterized by a thiophene ring substituted with a phenyl group at the 5-position and an amine group at the 2-position

Scientific Research Applications

5-Phenylthiophen-2-amine has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

The recent development of a catalyst-free site-selective hydroxyalkylation of 5-Phenylthiophen-2-amine using α-trifluoromethyl ketones through electrophilic aromatic substitution represents a significant advancement . This new method could pave the way for more efficient and environmentally friendly synthetic routes in the future .

Biochemical Analysis

Biochemical Properties

It has been found that 5-Phenylthiophen-2-amine can undergo hydroxyalkylation reactions

Cellular Effects

Given its chemical structure and reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It has been suggested that it may undergo a site-selective electrophilic aromatic substitution on the C3 atom . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the effective methods for synthesizing 5-Phenylthiophen-2-amine involves the hydroxyalkylation of this compound using α-trifluoromethyl ketones. This reaction proceeds through an electrophilic aromatic substitution mechanism and can be carried out under neutral conditions without the need for metal or catalyst . The reaction typically involves refluxing the reactants in dry toluene under an inert atmosphere until the substrate is completely consumed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route using α-trifluoromethyl ketones provides a scalable and efficient approach that could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiophen-2-amine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from the electrophilic aromatic substitution reaction of this compound with α-trifluoromethyl ketones are trifluoromethyl hydroxyalkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylthiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo site-selective electrophilic aromatic substitution without the need for catalysts or metals makes it a valuable compound for synthetic chemistry .

Properties

IUPAC Name

5-phenylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBJFUYQLLNSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276415
Record name 5-phenylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-85-5
Record name 5-phenylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the reported reaction with 5-phenylthiophen-2-amine unique compared to previous methods?

A1: The research highlights a novel, catalyst-free method for the site-selective hydroxyalkylation of this compound using α-trifluoromethyl ketones []. This is significant because previous methods often required:

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